K-TMZ -

K-TMZ

Catalog Number: EVT-1535025
CAS Number:
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K-TMZ is a DNA alkylating agent. It increases the concentration of O6-methylated deoxyguanosine in U87 glioblastoma multiforme (GBM) cells in a concentration-dependent manner. K-TMZ reduces cell viability of GBM cell lines lacking or expressing O6-methylguanine DNA methyltransferase (MGMT).
Source and Classification

Temozolomide is classified as an alkylating agent and is often categorized under the class of DNA-methylating agents. It is derived from the triazene family, which includes other compounds that exhibit similar mechanisms of action. The compound is marketed under various brand names and has been extensively studied for its efficacy and safety profile in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of K-TMZ typically involves a multi-step chemical process. The primary method includes the reaction of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide with various reagents to yield Temozolomide.

  1. Starting Materials: The synthesis begins with aziridine derivatives or other suitable precursors.
  2. Reagents: Key reagents often include triethylamine and chloroform, which facilitate the reaction conditions.
  3. Process: The reaction is carried out under controlled atmospheric conditions, typically at room temperature for several hours, followed by purification steps such as thin-layer chromatography (TLC) to isolate the desired product.

The empirical formula for K-TMZ is C7H9N5O2C_7H_9N_5O_2, with a molecular weight of approximately 194.2 g/mol.

Molecular Structure Analysis

Structure and Data

The molecular structure of Temozolomide has been analyzed using density functional theory (DFT) methods, specifically employing the B3LYP functional with a 6-311G(d) basis set.

  • Geometry Optimization: The optimized geometry reveals key functional groups involved in its reactivity, including the imidazole ring and the triazene moiety.
  • HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated to assess electronic properties, which are crucial for understanding its reactivity and mechanism of action.
Chemical Reactions Analysis

Reactions and Technical Details

Temozolomide undergoes hydrolysis in physiological conditions to form its active metabolite, monomethyl hydrazine, which subsequently methylates DNA at various sites:

  1. Decomposition Pathway: Upon administration, Temozolomide decomposes spontaneously into 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC) and then further into 5-aminoimidazole-4-carboxamide (AIC).
  2. DNA Interaction: The methylation occurs predominantly at the O^6 position of guanine residues in DNA, leading to the formation of O^6-methylguanine adducts that disrupt normal base pairing during DNA replication.
Mechanism of Action

Process and Data

The mechanism through which K-TMZ exerts its cytotoxic effects involves several key steps:

  1. DNA Methylation: The active metabolites generated from Temozolomide react with DNA, leading to the formation of O^6-methylguanine.
  2. Cellular Response: This adduct triggers cellular repair mechanisms; if these are overwhelmed or ineffective, it results in apoptosis or senescence.
  3. Dose Dependency: Studies indicate that higher doses correlate with increased formation of DNA double-strand breaks (DSBs) and subsequent cell death, particularly in glioblastoma cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Temozolomide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: The compound is relatively stable at room temperature but can decompose upon exposure to moisture or high temperatures.
  • pH Sensitivity: Its stability is affected by pH; it is more stable in neutral to slightly alkaline conditions.
Applications

Scientific Uses

K-TMZ is primarily utilized in oncology, particularly for treating:

  • Glioblastoma Multiforme: It serves as a first-line treatment option due to its effectiveness against this aggressive cancer type.
  • Other Cancers: Research has explored its use in treating other forms of cancer, including melanoma and certain types of sarcoma.

In addition to its therapeutic applications, ongoing research continues to investigate novel formulations such as TMZ-BioShuttle that enhance drug delivery efficiency while minimizing side effects.

Introduction to K-TMZ in Oncological Research

Historical Development of Alkylating Chemotherapeutic Agents

Alkylating agents constitute the oldest class of chemotherapeutics, originating from the serendipitous observation of bone marrow suppression in World War I soldiers exposed to sulfur mustard gas. The therapeutic potential of nitrogen mustards was first documented in 1942 when they induced lymphoma regression, though results were not formally published until later due to wartime secrecy [8]. These early bifunctional agents formed cytotoxic DNA interstrand crosslinks, but their non-selective cytotoxicity caused severe systemic toxicity.

The development of monofunctional alkylators represented the next evolutionary phase, aiming for improved tumor specificity. Dacarbazine (DTIC), a triazene prodrug requiring hepatic activation, gained FDA approval for metastatic melanoma in the 1970s but demonstrated poor CNS penetration and variable efficacy due to interspecies differences in cytochrome P450 metabolism [1]. Mitozolomide, an imidazotetrazine derivative, showed potent preclinical activity but failed clinically due to dose-limiting thrombocytopenia from its DNA crosslinking properties [1].

Temozolomide (TMZ) emerged as a second-generation imidazotetrazine designed for spontaneous activation at physiological pH without enzymatic conversion. Approved in 1999 for GBM, TMZ's small molecular weight (194 Da) and lipophilicity enabled partial BBB penetration, representing a significant advance over prior agents. Nevertheless, only ~8% of circulating TMZ reaches brain tissue, leaving substantial room for improvement [10]. K-TMZ was developed specifically to address this pharmacokinetic limitation through rational molecular modification.

Table 1: Evolution of Key Alkylating Chemotherapeutic Agents

GenerationPrototype AgentsMechanistic ClassKey Limitations
First (1940s)Nitrogen mustards, CyclophosphamideBifunctional alkylatorsSevere hematotoxicity; no BBB penetration
Second (1970s)Dacarbazine (DTIC)Triazene prodrugRequires hepatic activation; variable metabolism
Third (1990s)TemozolomideImidazotetrazineLimited BBB penetration (8% CNS bioavailability)
Fourth (2019)K-TMZModified imidazotetrazinePreclinical stage; long-term safety unknown

Biochemical Classification of K-TMZ

K-TMZ (ketone-modified temozolomide) belongs to the imidazotetrazine class of non-classical alkylating agents, characterized by a bicyclic structure featuring ortho-fused imidazole and tetrazine rings. Its chemical designation is 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbaldehyde, with an empirical formula of C₇H₆N₆O₂ and molecular weight of 206.17 g/mol [10]. The compound retains TMZ's core triazene functional group (RN=N-NR₂), essential for generating the methyldiazonium ion responsible for DNA alkylation.

The critical structural innovation in K-TMZ is the replacement of the carboxamide group (-CONH₂) at the C-4 position with a methyl ketone (-COCH₃). This modification significantly alters physicochemical properties:

  • Lipophilicity enhancement: LogP increases from -0.4 (TMZ) to +0.9 (K-TMZ), facilitating passive diffusion across lipid-rich endothelial barriers [10]
  • Molecular weight: Modest increase to 206 Da (vs. TMZ's 194 Da), still well below the 400 Da BBB permeability threshold [9]
  • Activation mechanism preservation: Like TMZ, K-TMZ undergoes pH-dependent ring opening in plasma to form MTIC (3-methyl-1-triazen-1-yl-imidazole-4-carboxaldehyde), then methyldiazonium ion [8]

Biochemical assays confirm K-TMZ maintains TMZ's methylation profile, primarily targeting guanine at O⁶ (5-10%), N⁷ (60-80%), and adenine at N³ (10-20%) positions [8] [3]. The O⁶-methylguanine adduct remains the primary cytotoxic lesion, mispairing with thymine during replication to trigger futile mismatch repair cycles and apoptosis.

Scope of K-TMZ in Neuro-Oncology and Solid Tumor Management

The most compelling preclinical data for K-TMZ involves glioblastoma models, where it addresses TMZ's central limitation: inadequate BBB penetration. Quantitative biodistribution studies in mice demonstrate K-TMZ achieves 69% CNS bioavailability versus TMZ's 8%, representing an 8.6-fold improvement [10]. This enhanced delivery translated into significantly improved survival outcomes in orthotopic glioblastoma models, with indefinite survival reported in a subset of animals—a phenomenon never observed with standard TMZ regimens.

Table 2: Preclinical Comparison of TMZ vs. K-TMZ in Glioblastoma Models

ParameterTMZK-TMZImprovement Factor
CNS bioavailability8%69%8.6x
Plasma half-life (mice)1.8 h~2 hComparable
Tumor methyl adduct density (O⁶-MeG/adduct/10⁶ nt)1.2-3.88.7-12.53-7x
Median survival (GBM mouse model)35-40 daysIndefinite (60% >120 days)Not calculable

Beyond glioblastoma, K-TMZ holds potential for other TMZ-responsive tumors where pharmacological barriers limit efficacy:

  • Brain metastases: Solid tumors (e.g., melanoma, NSCLC) with intracranial spread often exhibit TMZ resistance due to poor drug penetration
  • Meningeal disease: Leptomeningeal carcinomatosis requires high CSF drug concentrations rarely achieved with TMZ
  • TMZ-resistant pituitary tumors: Aggressive adenomas and carcinomas showing partial response to TMZ may benefit from enhanced drug delivery [8]
  • Pediatric midline gliomas: H3K27M-mutant tumors with inherently poor drug accessibility

Mechanistically, K-TMZ's enhanced tissue penetration could potentially overcome microenvironment-mediated resistance. Tumors often exhibit alkaline interstitial pH (up to 7.4) compared to normal tissue (pH 7.0), accelerating TMZ activation. As K-TMZ shares the same pH-dependent activation pathway, its greater diffusion into tumor bulk may generate higher local concentrations of active methyldiazonium species [8].

Current research explores K-TMZ as a platform for combination therapies targeting resistance pathways:

  • MGMT modulation: O⁶-benzylguanine pre-treatment could synergize with enhanced tumor alkylation by K-TMZ [3]
  • BER/PARP inhibition: Increased N⁷/N³ adduct formation from higher tumor drug levels could be leveraged with PARP inhibitors [3] [5]
  • Autophagy modulation: Chloroquine may prevent K-TMZ-induced protective autophagy while permitting lethal autophagic flux [5]

Properties

Product Name

K-TMZ

IUPAC Name

8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3

InChI Key

QXYCTGXCOQXVRU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C

Solubility

Soluble in DMSO

Synonyms

K-TMZ

Canonical SMILES

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.